LXR|A agonist-3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Liver X receptor agonist-3 is a compound that targets liver X receptors, which are nuclear receptors involved in the regulation of lipid metabolism and inflammatory responses. Liver X receptors are classified into two isoforms: liver X receptor alpha and liver X receptor beta. These receptors play a crucial role in cholesterol homeostasis, fatty acid metabolism, and immune responses. Liver X receptor agonist-3 has gained attention for its potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and metabolic disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of liver X receptor agonist-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of liver X receptor agonist-3 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Liver X receptor agonist-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of liver X receptor agonist-3 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of liver X receptor agonist-3 include derivatives with modified functional groups that enhance its binding affinity and selectivity for liver X receptors. These derivatives are further tested for their biological activity and therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Liver X receptor agonist-3 has a wide range of scientific research applications, including:

Wirkmechanismus

Liver X receptor agonist-3 exerts its effects by binding to liver X receptors and activating their transcriptional activity. This activation leads to the upregulation of target genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory responses. The molecular targets of liver X receptor agonist-3 include ATP-binding cassette transporters, apolipoproteins, and enzymes involved in cholesterol biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Liver X receptor agonist-3 is compared with other similar compounds, such as T0901317 and GW3965, which are also liver X receptor agonists. While all these compounds share the ability to activate liver X receptors, liver X receptor agonist-3 is unique in its specific binding affinity, selectivity, and therapeutic potential. Similar compounds include:

Liver X receptor agonist-3 stands out due to its improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development and clinical applications .

Biologische Aktivität

Liver X receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that play a crucial role in lipid metabolism, cholesterol homeostasis, and inflammation. The compound known as LXRα agonist-3 is a synthetic ligand that activates LXRα, leading to various biological responses. This article explores the biological activity of LXRα agonist-3, supported by case studies, research findings, and data tables.

LXRα agonists function by binding to the LXR receptor, which then translocates to the nucleus and regulates the expression of target genes involved in lipid metabolism and inflammation. Upon activation, LXRα induces the expression of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are critical for cholesterol efflux from cells.

Key Pathways Activated by LXRα Agonist-3:

- Cholesterol Homeostasis : Enhances cholesterol efflux through ABCA1 and ABCG1.

- Fatty Acid Metabolism : Regulates genes involved in lipogenesis and fatty acid oxidation.

- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

In Vitro Studies

A study demonstrated that treatment with an LXR agonist led to a significant increase in mRNA levels of LXR target genes in monocytes. Specifically, three cell surface markers (CD82, CD226, CD244) were upregulated in a dose- and time-dependent manner following treatment with an LXR agonist . These findings suggest that monitoring these markers could serve as potential biological indicators of LXR activation.

In another experiment involving sensory neurons treated with GW3965 (a known LXR agonist), there was a notable increase in the expression of Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) and ABCA1, highlighting the role of LXRs in neuronal lipid homeostasis .

In Vivo Studies

In human clinical studies, a single oral dose of an LXR agonist resulted in a significant increase in ABCA1 and ABCG1 mRNA levels in whole blood samples . This indicates that blood cells respond to LXR activation in vivo, making them suitable for pharmacodynamic studies.

Case Studies

Case Study 1: Atherosclerosis

LXR agonists have been shown to reduce atherosclerosis in rodent models. In one study, synthetic LXR agonists improved lipid profiles and reduced plaque formation in the arteries of hyperlipidemic mice . This suggests potential therapeutic applications for cardiovascular diseases.

Case Study 2: Cancer

Research on the effects of T0901317 (another potent LXR agonist) on cancer cells revealed that it induces apoptosis in prostate cancer cells through caspase activation pathways. Specifically, T0901317 treatment led to early caspase-1 activation and delayed tumor development in mouse models . This highlights the potential use of LXR agonists as anti-cancer agents.

Data Tables

| Biological Activity | Mechanism | Target Genes | Effects Observed |

|---|---|---|---|

| Cholesterol Efflux | Activation of ABCA1/ABCG1 | ABCA1, ABCG1 | Increased cholesterol efflux |

| Lipid Metabolism | Regulation of lipogenic genes | SREBP-1c, ChREBP | Enhanced fatty acid synthesis |

| Inflammation Modulation | Inhibition of pro-inflammatory cytokines | IL-6, TNF-α | Reduced inflammation |

Eigenschaften

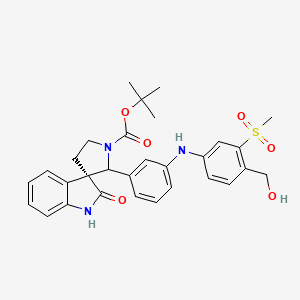

Molekularformel |

C30H33N3O6S |

|---|---|

Molekulargewicht |

563.7 g/mol |

IUPAC-Name |

tert-butyl (3S)-2'-[3-[4-(hydroxymethyl)-3-methylsulfonylanilino]phenyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |

InChI |

InChI=1S/C30H33N3O6S/c1-29(2,3)39-28(36)33-15-14-30(23-10-5-6-11-24(23)32-27(30)35)26(33)19-8-7-9-21(16-19)31-22-13-12-20(18-34)25(17-22)40(4,37)38/h5-13,16-17,26,31,34H,14-15,18H2,1-4H3,(H,32,35)/t26?,30-/m0/s1 |

InChI-Schlüssel |

YIKYKYFYFWNCSE-WSXWNZDHSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CC[C@@]2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2(C1C3=CC(=CC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)C)C5=CC=CC=C5NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.